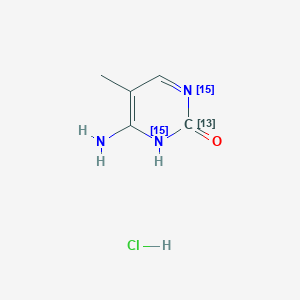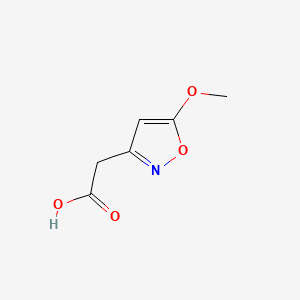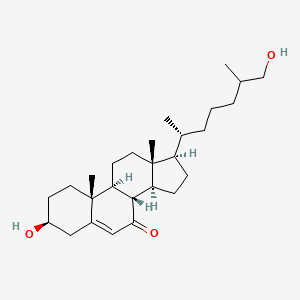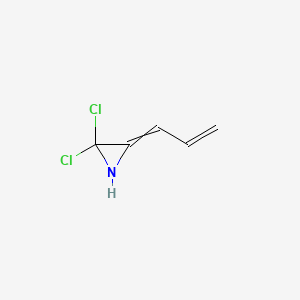
5-Methyl Cytosine-13C,15N2 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl Cytosine-13C,15N2 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H8ClN3O and its molecular weight is 164.568. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and NMR Studies
The synthesis of oligonucleotides labeled with 13C at the thymine methyl and 15N at the cytosines, including 5-Methyl Cytosine-13C,15N2, is significant in studying protein-DNA interactions. For instance, Kellenbach et al. (1992) demonstrated the use of isotope-labeled oligonucleotides in NMR studies of a protein-DNA complex, highlighting their utility in understanding sequence-specific protein-DNA interactions and detecting hydrophobic contacts between thymine methyl groups and protein side-chains (Kellenbach et al., 1992).
Epigenetic DNA Modifications
5-Methyl Cytosine is a key epigenetic modification in various organisms. Studies like those by Capuano et al. (2014) and Tahiliani et al. (2009) have explored the presence and role of 5-methylcytosine in different species, revealing insights into epigenetic regulation through modifications like hydroxymethylation. For example, Tahiliani et al. identified TET1 as an enzyme converting 5-methylcytosine to 5-hydroxymethylcytosine, a crucial step in epigenetic regulation (Capuano et al., 2014), (Tahiliani et al., 2009).
DNA Methylation Analysis
Advancements in analytical techniques, such as those developed by Zhang et al. (2012), enable simultaneous determination of DNA methylation and hydroxymethylation levels. These methods have significant implications in understanding the roles of modified nucleobases in DNA and can be crucial for studying 5-Methyl Cytosine-13C,15N2 hydrochloride (Zhang et al., 2012).
Role in Disease and Development
5-Methyl Cytosine's derivatives, like 5-hydroxymethylcytosine, have been studied in various contexts, including their role in diseases like cancer and developmental processes. Studies by Greco et al. (2016) and Lian et al. (2012) demonstrate the importance of these modifications in processes like heart development and melanoma progression, highlighting the broader implications of research on 5-Methyl Cytosine derivatives (Greco et al., 2016), (Lian et al., 2012).
Propiedades
IUPAC Name |
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H/i5+1,7+1,8+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMULVRPAUPJT-OULABZQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([15NH][13C](=O)[15N]=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate](/img/structure/B587749.png)

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)
![Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B587753.png)




